[2-(4-ETHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
[2-(4-ETHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring fused with a piperazine moiety, which is further substituted with ethoxyphenyl and pyrimidinyl groups
Scientific Research Applications
[2-(4-ETHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-ETHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the quinoline core is reacted with ethoxybenzene under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative is reacted with piperazine in the presence of a suitable base.
Incorporation of the Pyrimidinyl Group: The final step involves the reaction of the intermediate compound with a pyrimidinyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-(4-ETHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidinyl moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Mechanism of Action
The mechanism of action of [2-(4-ETHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it may interact with cell membrane receptors, leading to changes in cell signaling pathways and exerting antimicrobial or antiviral effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methoxyphenyl)-4-quinolinyl][4-(2-pyrimidinyl)piperazino]methanone
- [2-(4-Chlorophenyl)-4-quinolinyl][4-(2-pyrimidinyl)piperazino]methanone
- [2-(4-Fluorophenyl)-4-quinolinyl][4-(2-pyrimidinyl)piperazino]methanone
Uniqueness
[2-(4-ETHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological effects.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-2-33-20-10-8-19(9-11-20)24-18-22(21-6-3-4-7-23(21)29-24)25(32)30-14-16-31(17-15-30)26-27-12-5-13-28-26/h3-13,18H,2,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKXOTAPUKYVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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